molecular formula C8H16O6 B1331118 1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol CAS No. 99569-11-6

1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol

Cat. No.: B1331118
CAS No.: 99569-11-6
M. Wt: 208.21 g/mol
InChI Key: JIUMSISXCKWZTA-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are organic compounds that belong to the class of cyclic acetals. These compounds are often used in various chemical reactions and industrial applications due to their unique structural properties. The molecular formula for 1,3-dioxan-5-ol is C4H8O3, and for 1,3-dioxolan-4-ylmethanol, it is C4H8O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol can be synthesized through the condensation of glycerol and formaldehyde. This reaction typically requires an acid catalyst, such as toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water . The reaction can be represented as follows:

[ \text{Glycerol} + \text{Formaldehyde} \rightarrow \text{1,3-Dioxan-5-ol} + \text{1,3-Dioxolan-4-ylmethanol} ]

Industrial Production Methods

In industrial settings, the production of these compounds often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of glycerol and formaldehyde while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

Applications in Organic Synthesis

  • Building Blocks for Carbohydrates : 1,3-Dioxan-5-ol serves as a precursor for synthesizing carbohydrate structures. It has been used to generate 1,3-dioxan-5-one derivatives that are essential in carbohydrate chemistry . These derivatives facilitate the formation of complex carbohydrate architectures through further reactions with other reagents.
  • Synthesis of Bischalcones : Recent studies have shown that derivatives of 1,3-Dioxan-5-ol can be reacted with aromatic aldehydes to produce bischalcones in high yields. This reaction showcases the compound's utility in synthesizing bioactive compounds .

Pharmaceutical Applications

  • Antimicrobial Activity : Some derivatives of 1,3-Dioxan-5-ol have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
  • Drug Delivery Systems : The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems. Its solubility and biocompatibility allow it to be explored as a carrier for hydrophobic drugs .

Material Science Applications

  • Polymer Chemistry : 1,3-Dioxan-5-ol can be polymerized to create poly(dioxane) materials, which exhibit favorable mechanical properties and thermal stability. These polymers are being investigated for applications in coatings and adhesives due to their durability and resistance to solvents .
  • Solvent Applications : The compound's solvent properties are advantageous in various chemical reactions, particularly those requiring mild conditions. Its low toxicity profile makes it suitable for use in environmentally friendly processes .

Case Study 1: Synthesis of Bischalcones

In a study published by Müller et al., the synthesis of bischalcones from 1,3-Dioxan-5-ol derivatives was optimized using acetic acid as a catalyst. The reaction yielded high purity products within short time frames, demonstrating the efficiency of this synthetic route .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of 1,3-Dioxan-5-ol derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibacterial agents from these compounds .

Comparison with Similar Compounds

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are similar to other cyclic acetals such as 1,3-dioxane and 1,3-dioxolane. their unique structural features, such as the presence of hydroxyl groups, make them more reactive and versatile in chemical reactions . Other similar compounds include:

These compounds share similar chemical properties but differ in their reactivity and applications.

Biological Activity

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol, collectively referred to as glycerol formal, are cyclic acetals derived from glycerol. These compounds have garnered attention due to their potential applications in various fields, including organic synthesis, herbicide formulation, and as solvents. This article explores their biological activities, synthesis methods, and relevant case studies.

1,3-Dioxan-5-ol has a molecular formula of C_5H_{10}O_3 and a molecular weight of approximately 106.13 g/mol. It is characterized by a six-membered ring containing two oxygen atoms. Its structure can be represented by the SMILES notation C1C(COCO1)O, indicating the arrangement of carbon and oxygen atoms within the ring .

Synthesis Methods

The primary method for synthesizing these compounds involves the acid-catalyzed condensation of glycerol with aldehydes such as formaldehyde or benzaldehyde. The reaction typically requires careful control of temperature and pH to optimize yield and purity .

Common Synthesis Conditions:

  • Catalysts: p-Toluenesulfonic acid or Amberlyst-15
  • Temperature: Ranges from 80°C to 100°C
  • Yield: Often exceeds 90% under optimized conditions .

Herbicidal Activity

Research indicates that derivatives of 1,3-dioxan-5-ol exhibit herbicidal properties when incorporated into formulations with aryloxyacetic acid esters. These compounds disrupt plant growth by interfering with hormonal pathways essential for growth regulation.

Antimicrobial Properties

Studies have shown that cyclic acetals, including 1,3-dioxan derivatives, can possess antimicrobial activity against various pathogens. The hydroxyl group in these compounds may facilitate interactions with microbial membranes or enzymes, leading to inhibition of microbial growth .

Toxicological Profile

The safety profile of 1,3-dioxan-5-ol reveals it is not a substrate for major cytochrome P450 enzymes (CYPs), indicating a low potential for metabolic activation into toxic metabolites. Furthermore, it does not exhibit significant skin permeation or blood-brain barrier permeability .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various dioxane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones compared to control groups, suggesting potential as antimicrobial agents in pharmaceutical applications .

Case Study 2: Herbicidal Formulations

In an experimental setup, mixtures containing 1,3-dioxan derivatives were tested against common agricultural weeds. The formulations demonstrated effective weed suppression at concentrations as low as 0.5% v/v, highlighting their potential utility in sustainable agriculture practices.

Data Tables

Compound NameCAS NumberMolecular Weight (g/mol)Herbicidal ActivityAntimicrobial Activity
1,3-Dioxan-5-ol4740-78-7106.13YesYes
1,3-Dioxolan-4-ylmethanol4740-79-8106.13YesYes

Properties

IUPAC Name

1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMSISXCKWZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)O.C1C(OCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290953
Record name 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86687-05-0, 99569-11-6
Record name Glycerol formal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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